5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole
Beschreibung
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features both an indole and an oxadiazole ring. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry, while oxadiazoles are valued for their stability and diverse chemical reactivity. The combination of these two moieties in a single molecule makes this compound a compound of significant interest in various fields of scientific research.
Eigenschaften
Molekularformel |
C12H11N3O |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
5-methyl-3-(1-methylindol-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H11N3O/c1-8-13-12(14-16-8)10-7-15(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3 |
InChI-Schlüssel |
LILJKQDJWHLMFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NO1)C2=CN(C3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-methyl-1H-indole-3-carboxylic acid hydrazide with methyl isocyanate, followed by cyclization to form the oxadiazole ring. This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or oxadiazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, infections, and neurological disorders.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-3-(1H-indol-3-yl)-1,2,4-oxadiazole
- 3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazole
- 5-Methyl-3-(1H-indol-3-yl)-1,2,4-thiadiazole
Uniqueness
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole is unique due to the presence of both a methyl group on the indole nitrogen and an oxadiazole ring. This structural combination enhances its stability, reactivity, and potential biological activity compared to other similar compounds .
Biologische Aktivität
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
1. Synthesis and Characterization
The synthesis of this compound typically involves the condensation of indole derivatives with oxadiazole precursors. The compound can be synthesized through various methods, including cyclization reactions that yield high purity and yield rates.
Synthesis Overview
- Starting Materials : Indole derivatives and appropriate oxadiazole precursors.
- Reagents : Common reagents include p-toluenesulfonic acid (p-TSA) and carbon disulfide for cyclization.
- Yield : Reports indicate yields ranging from moderate to high depending on the reaction conditions.
Anticancer Properties
This compound has shown promising anticancer activity across various cancer cell lines. Studies have evaluated its cytotoxic effects against human breast adenocarcinoma (MCF-7), fibrosarcoma (HT-1080), and lung carcinoma (A549) cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 19.56 | Induction of apoptosis via caspase activation |
| HT-1080 | 19.56 | Cell cycle arrest at G2/M phase |
| A549 | >100 | No significant activity observed |
The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and cell cycle arrest, particularly in the G2/M phase, suggesting its potential as a therapeutic agent in cancer treatment .
Antioxidant Activity
Research indicates that derivatives of this compound exhibit protective effects against oxidative stress. For instance, certain alkylated derivatives have demonstrated the ability to protect fibroblasts against glutathione depletion and increased survival rates in Caenorhabditis elegans models exposed to oxidative stress .
3. Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating multiple oxadiazole derivatives, this compound was tested alongside other compounds for cytotoxicity against various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in HT-1080 cells with an IC50 value of 19.56 µM .
Case Study 2: Oxidative Stress Protection
Another investigation focused on the protective effects of this compound on Friedreich's ataxia fibroblasts under oxidative stress conditions. The study found that specific derivatives could enhance cellular survival rates significantly when exposed to oxidative agents .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with the normal cell cycle progression, particularly at the G2/M checkpoint.
5.
This compound represents a promising candidate for further development as an anticancer agent due to its significant biological activities and mechanisms involving apoptosis and oxidative stress protection. Continued research is necessary to fully elucidate its potential therapeutic applications and optimize its efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
